N-(4-carbamoylphenyl)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-15(19)10-5-7-12(8-6-10)18-16(20)14-9-11-3-1-2-4-13(11)21-14/h1-9H,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTMSEYIWNFFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Space Exploration for N 4 Carbamoylphenyl 1 Benzofuran 2 Carboxamide
Established Synthetic Routes to N-(4-carbamoylphenyl)-1-benzofuran-2-carboxamide
The formation of the amide bond in this compound is the crucial step in its synthesis, typically achieved through conventional amide coupling reactions.
Conventional Amide Coupling Reactions for Benzofuran (B130515) Carboxamides
The most direct and widely employed method for the synthesis of this compound is the coupling of benzofuran-2-carboxylic acid with a suitable amine. mychemblog.com This reaction necessitates the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages in terms of reaction efficiency and compatibility with different functional groups. mychemblog.com
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov More modern and highly efficient coupling agents include uronium and phosphonium (B103445) salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high reactivity and ability to mediate couplings with even challenging substrates. mychemblog.comchemrxiv.orgfishersci.co.uk
A modular approach to synthesizing a diverse library of benzofuran-2-carboxamides involves an initial C-H arylation at the C3 position of a benzofuran-2-carboxamide (B1298429) precursor, followed by a transamidation step. chemrxiv.orgnih.gov This strategy allows for late-stage diversification of the amine component.
Key Precursors and Reaction Conditions Employed in Synthesis
The primary precursors for the synthesis of this compound are benzofuran-2-carboxylic acid and 4-aminobenzamide (B1265587).
Benzofuran-2-carboxylic acid can be synthesized through various methods, often starting from substituted phenols. jocpr.comrsc.org For instance, the reaction of salicylaldehyde (B1680747) with chloroacetic acid followed by cyclization is a common route. core.ac.uk
4-Aminobenzamide can be prepared from 4-nitrobenzoic acid. The synthesis involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation and subsequent reduction of the nitro group to an amine. researchgate.net
The amide coupling reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature. The choice of base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is crucial to neutralize the acidic byproducts and drive the reaction to completion. mychemblog.comfishersci.co.uk
For instance, the synthesis can be envisioned by reacting benzofuran-2-carboxylic acid with HATU and DIPEA in DMF, followed by the addition of 4-aminobenzamide. mychemblog.comchemrxiv.org
| Precursor | Role | Typical Synthesis Starting Material |
| Benzofuran-2-carboxylic acid | Carboxylic acid component | Salicylaldehyde |
| 4-Aminobenzamide | Amine component | 4-Nitrobenzoic acid |
Design and Synthesis of this compound Analogs
The exploration of the chemical space around this compound involves systematic modifications of its three main structural components: the benzofuran ring, the carbamoylphenyl moiety, and the linking amide group.
Strategies for Benzofuran Ring Modifications in Benzofuran Carboxamide Derivatives
Diversification of the benzofuran ring can be achieved by introducing substituents at various positions, which can significantly influence the molecule's biological activity. nih.gov
Modification at the C3 Position: A highly effective method for functionalizing the C3 position is the palladium-catalyzed C-H arylation. chemrxiv.orgnih.gov This reaction utilizes an 8-aminoquinoline (B160924) (AQ) directing group temporarily installed at the 2-carboxamide (B11827560) position. A range of aryl and heteroaryl groups can be introduced at the C3 position using various aryl iodides. chemrxiv.orgnih.gov
Modifications on the Benzene (B151609) Ring: Substituents on the benzene portion of the benzofuran ring are typically introduced by starting with appropriately substituted phenols in the initial synthesis of the benzofuran scaffold. jocpr.comrsc.org This allows for the incorporation of a wide variety of functional groups, such as halogens, alkyls, and alkoxy groups, at positions 4, 5, 6, and 7 of the benzofuran ring. chemrxiv.org For example, using a substituted salicylaldehyde in the initial cyclization reaction will result in a correspondingly substituted benzofuran-2-carboxylic acid. beilstein-journals.org
| Modification Site | Methodology | Reagents/Conditions |
| C3-Position | Pd-catalyzed C-H Arylation | 8-Aminoquinoline directing group, Pd(OAc)₂, Aryl Iodide |
| Benzene Ring (Positions 4, 5, 6, 7) | Synthesis from substituted phenols | Substituted Salicylaldehydes, Haloacetic acid derivatives |
Approaches for Carbamoylphenyl Moiety Diversification
Modification of the carbamoylphenyl moiety can be achieved by altering the substitution pattern on the phenyl ring or by replacing the carbamoyl (B1232498) group with other functional groups.
Substitution on the Phenyl Ring: The synthesis of analogs with different substituents on the phenyl ring can be accomplished by using substituted anilines in the amide coupling reaction. researchgate.net For instance, starting with substituted 4-nitrobenzoic acids allows for the introduction of various functional groups around the phenyl ring of the final 4-aminobenzamide precursor. researchgate.net
Modification of the Carbamoyl Group: The terminal primary amide of the carbamoyl group can be replaced with secondary or tertiary amides by using N-substituted or N,N-disubstituted 4-aminobenzamides as the coupling partner. The synthesis of these substituted aminobenzamides can be achieved through standard amide bond formation reactions. nih.gov
Introduction of Linker Variations in Benzofuran Carboxamide Derivatives
Introducing linkers between the benzofuran and the phenyl moieties can provide a means to explore different spatial arrangements and potentially improve biological activity. researchgate.netnih.gov
Alkyl and Aromatic Linkers: Flexible alkyl chains or rigid aromatic units can be inserted to vary the distance and orientation between the two aromatic systems. nih.govmdpi.com For example, instead of a direct amide bond, a short alkyl chain with a terminal amine could be attached to the benzofuran-2-carboxylic acid, and this new amine could then be coupled to 4-carboxybenzamide.
Heterocyclic Linkers: Heterocyclic rings can also serve as linkers, introducing specific geometric constraints and potential new interaction points. nih.gov The synthesis of such analogs would involve multi-step synthetic sequences to build the desired linker between the benzofuran and carbamoylphenyl fragments.
Advanced Synthetic Techniques and Optimization
Catalyst Systems for Amide Bond Formation and Cross-Coupling Reactions
The construction of benzofuran carboxamides involves two primary catalytic challenges: the formation of the benzofuran ring itself, often via cross-coupling reactions, and the subsequent formation of the amide linkage.
Amide Bond Formation: The amide bond in this compound is formed by coupling benzofuran-2-carboxylic acid with 4-aminobenzamide. While traditional methods involve converting the carboxylic acid to a more reactive species like an acid chloride (e.g., using oxalyl chloride or thionyl chloride), modern approaches often utilize catalytic systems that offer milder conditions and broader functional group tolerance. nih.gov
A notably advanced strategy is the use of a transamidation procedure. zendy.iochemrxiv.org This method can be part of a modular sequence, beginning with the installation of a directing group, such as 8-aminoquinoline (AQ), onto benzofuran-2-carboxylic acid. zendy.iochemrxiv.org After subsequent C-H functionalization at the C3 position, the directing group can be cleaved and replaced by the desired amine. This is achieved through a two-step, one-pot process where the 8-AQ amide is first activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). The resulting N-acyl-Boc-carbamate intermediate is then treated with the target amine (e.g., 4-aminobenzamide), which proceeds without the need for an additional catalyst to yield the final carboxamide product. zendy.iochemrxiv.org
Cross-Coupling Reactions for Benzofuran Synthesis: Palladium-catalyzed cross-coupling reactions are fundamental to constructing the 2-substituted benzofuran scaffold. nih.gov These methods provide a versatile means to form key carbon-carbon and carbon-heteroatom bonds.
Suzuki Cross-Coupling: This reaction is a powerful tool for creating biaryl compounds and can be applied to the synthesis of 2-arylbenzofurans. researchgate.net The process typically involves the coupling of an organoboron reagent, such as an arylboronic acid, with a halogenated benzofuran precursor. researchgate.net Palladium(II) complexes are often used as catalysts in aqueous media, offering a greener approach to these transformations. researchgate.netacs.org
Sonogashira Coupling: This reaction is instrumental in synthesizing benzofurans from o-halophenols and terminal alkynes. organic-chemistry.org The coupling, followed by an intramolecular cyclization, can be catalyzed by a combination of palladium complexes like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst. organic-chemistry.org This one-pot process is highly efficient for building the core heterocyclic ring system. organic-chemistry.org
C-H Arylation: For introducing substituents onto a pre-formed benzofuran ring, palladium-catalyzed C-H arylation is a state-of-the-art technique. zendy.iochemrxiv.org Using a directing group like 8-aminoquinoline attached at the C2-carboxamide position, a palladium catalyst such as palladium(II) acetate (B1210297) (Pd(OAc)₂) can selectively activate the C-H bond at the C3 position. zendy.ioorganic-chemistry.org This allows for the direct installation of various aryl or heteroaryl groups from the corresponding aryl iodides, enabling the creation of a diverse library of complex benzofuran derivatives. zendy.ioorganic-chemistry.org
Stereoselective Synthesis Approaches for Chiral Benzofuran Carboxamide Analogs (if applicable)
While this compound itself is an achiral molecule, the synthesis of chiral analogs is a significant area of research, driven by the need to understand stereochemistry-dependent biological activity. Asymmetric synthesis aims to control the formation of stereocenters within the benzofuran scaffold or its substituents.
Approaches to stereoselective synthesis often rely on cycloaddition reactions using chiral catalysts. For instance, chiral squaramide catalysts have been successfully employed in asymmetric [4+2] cyclization reactions to produce benzofuran-fused N-heterocycles with high diastereoselectivity and enantioselectivity (up to 99% ee). acs.org Similarly, chiral bifunctional squaramide catalysts can be used in sequential reactions to create skeletally diverse chiral benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans. rsc.org
Another strategy involves palladium-catalyzed asymmetric cycloadditions. By selecting appropriate chiral ligands, such as (S)-Cl-MeO-BIPHEP or (S,Rp)-PPFA, researchers can control the chemo- and regioselectivity of reactions between benzofuran-derived azadienes and other partners to yield different chiral heterocyclic systems. researchgate.net
For analogs where chirality is introduced in a side chain, methods have been developed to preserve existing stereocenters. A microwave-assisted route for synthesizing α-alkyl-2-benzofuranmethanamines from N-protected α-amino acids has been shown to proceed without significant racemization, demonstrating a viable path to optically active derivatives. organic-chemistry.org
Optimization of Reaction Yields and Purity for Research Batches
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for generating high-quality batches for research purposes. A systematic approach to optimization involves screening various parameters, including catalysts, solvents, additives, temperature, and reaction time.
A prime example is the optimization of the palladium-catalyzed C-H arylation at the C3 position of a benzofuran-2-carboxamide scaffold, a key step in building complex analogs. organic-chemistry.org Research has shown that the choice of solvent, base, and other additives has a profound impact on the reaction's efficiency. zendy.ioorganic-chemistry.org
For instance, in the C-H arylation of N-(quinolin-8-yl)benzofuran-2-carboxamide with 4-iodoanisole, a systematic optimization study revealed that using Cyclopentyl methyl ether (CPME) as the solvent and sodium acetate (NaOAc) as an additive significantly improved the yield compared to initial trials in toluene. organic-chemistry.org
Below is an interactive data table summarizing the optimization of this model C-H arylation reaction.
| Entry | Catalyst | Additive(s) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (5 mol%) | AgOAc (1.5 equiv) | Toluene | 110 | 7 | 46 |
| 2 | Pd(OAc)₂ (5 mol%) | AgOAc (1.5 equiv) | Toluene | 110 | 16 | 65 |
| 3 | Pd(OAc)₂ (5 mol%) | AgOAc (1.5 equiv), PivOH (0.25 equiv) | Toluene | 110 | 7 | 69 |
| 4 | Pd(OAc)₂ (5 mol%) | AgOAc (1.5 equiv), NaOAc (1.0 equiv) | Toluene | 110 | 7 | 78 |
| 5 | Pd(OAc)₂ (5 mol%) | AgOAc (1.5 equiv), NaOAc (1.0 equiv) | CPME | 110 | 7 | 86 |
Data derived from studies on Pd-catalyzed C-H arylation of benzofuran-2-carboxamide substrates. organic-chemistry.org The optimal conditions (Entry 5) are highlighted.
Purification strategies are also critical for obtaining high-purity research batches. While standard column chromatography is common, alternative methods may be necessary for challenging separations. For certain C-H arylation products, purification can be achieved by passing the crude material through a silica (B1680970) plug to remove the silver salt byproduct, followed by Soxhlet extraction to isolate the pure product, thereby avoiding degradation on silica gel and ensuring high purity. chemrxiv.org
Structure Activity Relationship Sar Studies of N 4 Carbamoylphenyl 1 Benzofuran 2 Carboxamide and Its Derivatives
Defining Essential Pharmacophoric Features within the Benzofuran-2-carboxamide (B1298429) Scaffold
The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of biological activities, including antimicrobial and anticancer properties. rsc.orgmdpi.comnih.gov SAR studies have identified several key pharmacophoric features essential for the activity of these compounds.
A crucial element is the carboxamide group (-CONH-). This functional group is often involved in critical binding interactions, such as forming key hydrogen bonds with biological targets. nih.gov For instance, in the context of poly(ADP-ribose)polymerase-1 (PARP-1) inhibition, the carboxamide pharmacophore is known to engage in π–π stacking interactions with adjacent tyrosine residues and form hydrogen bonds with glycine (B1666218) and serine residues within the enzyme's active site. nih.gov The presence of the CONH group has been deemed necessary for the anticancer activity of certain benzofuran (B130515) derivatives. nih.gov
The benzofuran ring system itself, a fused benzene (B151609) and furan (B31954) ring, is another fundamental component. nih.govnih.gov This bicyclic, aromatic structure serves as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with target molecules. The oxygen atom within the furan ring and the aromatic nature of the scaffold are important for binding. nih.gov The unique structural features of the benzofuran core contribute significantly to its broad biological activity, making it a popular choice for drug design. rsc.orgnih.gov In some derivatives developed as antimicrobial agents, the benzofuran, pyrazoline, and thiazole (B1198619) moieties were all considered essential for their activity. nih.gov
Positional and Substituent Effects on Biological Activity
The biological activity of benzofuran-2-carboxamide derivatives can be finely tuned by altering the position and nature of substituents on the scaffold. These modifications can impact the compound's potency, selectivity, and pharmacokinetic properties.
Impact of Substitutions on the Benzofuran Core of Benzofuran Carboxamide Derivatives
Substitutions on both the benzene and furan portions of the benzofuran core have been extensively studied to optimize biological activity. nih.gov The furan ring appears to be more sensitive to substitution than the benzene part in determining the antimicrobial activity of some derivatives. rsc.org
Palladium-catalyzed C-H arylation has been effectively used to introduce a wide variety of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, leading to diverse derivatives. nih.govchemrxiv.orgdiva-portal.org The C2 position is also a common site for modification. Earlier SAR studies on benzofuran derivatives found that substitutions with ester or heterocyclic rings at the C-2 position were crucial for cytotoxic activity. nih.gov
The electronic nature of the substituents plays a significant role. For antimicrobial activity, electron-withdrawing groups, such as halogens, in the ortho position of the benzofuran ring have been shown to increase potency. nih.gov The addition of halogens like chlorine, bromine, or fluorine to the benzofuran ring has consistently resulted in a significant enhancement of anticancer activities. nih.gov For example, adding a fluorine atom at position 4 of a 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). nih.gov
| Position of Substitution | Substituent Type | Effect on Biological Activity | Reference |
|---|---|---|---|
| C2 | Ester or Heterocyclic Rings | Crucial for cytotoxic activity. | nih.gov |
| C3 | Aryl and Heteroaryl Groups | Allows for creation of diverse derivatives with varied activities. | nih.govchemrxiv.orgdiva-portal.org |
| Ortho-position (Benzene ring) | Electron-withdrawing groups (e.g., halogens) | Increased antimicrobial potency. | nih.gov |
| General (Benzofuran ring) | Halogen atoms (Cl, Br, F) | Significant increase in anticancer activity. | nih.gov |
| Position 4 | Fluorine atom | 2-fold increase in potency and inhibitory activity against uPA. | nih.gov |
Role of the Amide Linker in Modulating Benzofuran Carboxamide Activity
The amide linker connecting the benzofuran core to the phenyl ring is not merely a spacer but plays an active role in modulating the compound's biological profile. Optimization efforts have shown that restricting the conformation of the amide group can significantly improve potency. nih.gov This can be achieved by introducing intramolecular hydrogen bonding or by incorporating the amide into a rigid ring structure. nih.gov Furthermore, research has indicated that incorporating polar groups onto the linker can also enhance potency. nih.gov The presence of the -CONH- group itself is considered a fundamental requirement for the anticancer activity observed in several series of benzofuran derivatives. nih.gov
Influence of Modifications on the Phenyl Ring and its Carbamoyl (B1232498) Group
Modifications to the N-phenyl ring and its substituents, including the carbamoyl group, are critical for determining the specific biological effects of these molecules. SAR studies on modulators of Amyloid Beta (Aβ42) aggregation demonstrated that the substitution pattern on the N-phenyl ring could dramatically alter the compound's function. researchgate.net
For instance, derivatives with a methoxyphenol pharmacophore on the phenyl ring acted as inhibitors of Aβ42 aggregation. researchgate.net In stark contrast, replacing this with a 4-methoxyphenyl (B3050149) ring transformed the compounds into potent accelerators of Aβ42 fibrillogenesis. researchgate.net This highlights the sensitivity of the biological activity to subtle structural changes on the phenyl ring.
The position of the carbamoyl group itself is also a key factor. In a series of 2-phenylbenzofuran (B156813) derivatives, compounds with a diphenylmethylcarbamoyl group at the 6-position of the benzofuran ring were generally more potent as 5α-reductase inhibitors than the corresponding 5-carbamoyl isomers. nih.gov Further substitutions on the N-linked aromatic ring can also be beneficial. The addition of a morpholinyl group at the para position of an N-phenethyl ring was found to enhance antiproliferative activity. nih.gov
| Modification Area | Substituent/Feature | Effect on Biological Activity | Reference |
|---|---|---|---|
| N-Phenyl Ring | Methoxyphenol group | Inhibition of Aβ42 aggregation. | researchgate.net |
| N-Phenyl Ring | 4-Methoxyphenyl group | Acceleration of Aβ42 aggregation. | researchgate.net |
| N-Phenethyl Ring (para-position) | Morpholinyl group | Enhanced antiproliferative activity. | nih.gov |
| Carbamoyl Group Position (on benzofuran) | 6-position vs. 5-position | 6-carbamoyl derivatives were more potent 5α-reductase inhibitors. | nih.gov |
Conformational Analysis and Bioactive Conformation Studies of N-(4-carbamoylphenyl)-1-benzofuran-2-carboxamide
The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For the benzofuran-2-carboxamide scaffold, conformational analysis reveals that the relative orientation of the benzofuran ring system and the N-phenyl ring is a key determinant of activity. Molecular docking studies on related compounds suggest that the orientation of the bicyclic aromatic ring plays a major role in moderating their ability to either inhibit or accelerate protein aggregation. researchgate.net
As mentioned previously, the conformation of the amide linker is particularly important. A restricted amide conformation, often leading to a more planar arrangement between the benzofuran and phenyl moieties, is associated with improved potency in certain inhibitor classes. nih.gov While specific conformational studies for this compound are not widely reported, the general principles derived from its analogues suggest that its bioactive conformation likely involves a specific torsional angle across the amide bond to optimize interactions within the target's binding site.
Comparative SAR Analysis with Related Chemical Scaffolds
Another comparison can be made between benzofuran and thionaphthene (another name for benzo[b]thiophene). rsc.org The isosteric replacement of oxygen with sulfur can influence the compound's metabolic stability, lipophilicity, and binding interactions, offering a strategy for lead optimization in drug discovery programs.
Biological Activity Profiling and Preclinical Mechanistic Investigations of N 4 Carbamoylphenyl 1 Benzofuran 2 Carboxamide
In Vitro Pharmacological Characterization
The benzofuran-2-carboxamide (B1298429) scaffold serves as a versatile backbone for developing modulators of various biological processes. In vitro studies on derivatives have elucidated their activity in enzyme inhibition, receptor binding, and cell-based responses.
Enzyme Inhibition Studies
While direct enzymatic inhibition data for N-(4-carbamoylphenyl)-1-benzofuran-2-carboxamide is not extensively detailed, studies on the broader benzofuran-carboxamide class highlight their potential as inhibitors of protein-protein interactions (PPIs) that are crucial for the function of enzymatic complexes. A key example is the interaction involving the histone methyltransferase DOT1L.
AF9/ENL-DOT1L Interactions: Chromosomal translocations of the Mixed Lineage Leukemia (MLL) gene are common in acute leukemias. nih.gov The resulting MLL fusion proteins often partner with cofactors like AF9 or ENL, which in turn recruit the histone H3 lysine-79 (H3K79) methyltransferase DOT1L. nih.govnih.gov This recruitment is critical for malignant gene expression. nih.gov Consequently, the protein-protein interactions between AF9/ENL and DOT1L are considered important targets for anticancer therapies. nih.govresearchgate.net
Studies have identified benzofuran-carboxamide derivatives as inhibitors of these critical PPIs. Although generally found to be less potent than their benzothiophene (B83047) counterparts, benzofuran (B130515) inhibitors still demonstrated notable activity. Structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring of the carboxamide are crucial for inhibitory action. researchgate.net
| Compound Class | Target Interaction | IC50 Range (µM) | Key SAR Findings |
| Benzofuran-carboxamides | AF9-DOT1L | 4.6 - 7.2 | Potency is influenced by substituents on the phenyl and benzofuran rings. researchgate.net |
| Benzothiophene-carboxamides | AF9-DOT1L | 1.6 - 5.3 | Generally more potent than benzofuran analogs. researchgate.net |
Receptor Ligand Binding and Functional Assays
The benzofuran scaffold is present in molecules known to interact with various G protein-coupled receptors (GPCRs).
5-HT1A Receptor: The serotonin (B10506) 1A (5-HT1A) receptor is a target for treating mood and anxiety disorders. Research has shown that certain benzofuran derivatives can be designed to possess high affinity for the 5-HT1A receptor, often in conjunction with affinity for the serotonin transporter. This suggests that the benzofuran-2-carboxamide class, including this compound, may have the potential for similar interactions, although specific binding data for this exact compound is not currently available.
FFAR1: Free Fatty Acid Receptor 1 (FFAR1), also known as GPR40, is a GPCR that responds to medium and long-chain fatty acids, playing a role in stimulating insulin (B600854) secretion. nih.govnih.gov It is a therapeutic target for type 2 diabetes. researchgate.net While various synthetic agonists have been developed for FFAR1, there is no specific data linking this compound to this receptor. nih.govresearchgate.net However, the broad applicability of carboxamide derivatives in drug discovery suggests this could be an area for future investigation.
Cell-Based Assays for Specific Biological Responses
Cell-based assays have provided significant insights into the potential therapeutic effects of benzofuran-2-carboxamide derivatives, particularly in the areas of oncology and neuroprotection.
Anticancer Proliferation: The inhibition of AF9/ENL-DOT1L protein-protein interactions by benzofuran-carboxamide analogs has shown direct consequences in cancer cell models. These inhibitors have been found to selectively suppress the proliferation of MLL-rearranged leukemia cells, with EC50 values in the low micromolar range. researchgate.net This antiproliferative effect is linked to the suppression of key MLL target genes like HoxA9, Meis1, and Myc. researchgate.netresearchgate.net Furthermore, other benzofuran derivatives have demonstrated anticancer activity by inhibiting pathways such as the hypoxia-inducible factor (HIF-1) pathway. nih.gov
Neuroprotection and Anti-excitotoxicity: A significant body of research points to the neuroprotective potential of this compound class. nih.govnih.govresearchgate.net Studies on a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated considerable protection against N-methyl-D-aspartate (NMDA)-induced excitotoxic neuronal cell damage in primary rat cortical cells. nih.govresearchgate.net Excitotoxicity, an overstimulation of glutamate (B1630785) receptors like NMDA, leads to neuronal death and is implicated in various neurodegenerative disorders. unimore.it
One analog, N-(4-hydroxyphenyl)-7-methoxybenzofuran-2-carboxamide, showed marked anti-excitotoxic effects at concentrations of 100 and 300 µM. nih.gov Another derivative with a methyl substitution exhibited neuroprotective action comparable to the well-known NMDA antagonist memantine. nih.govnih.govresearchgate.net These findings suggest that the this compound structure is promising for neuroprotective applications. nih.govresearchgate.net
| Assay | Cell Type | Finding | Reference Compound(s) |
| Anticancer Proliferation | MLL-rearranged leukemia cells | Selective inhibition of proliferation (EC50 as low as 4.7 µM). researchgate.net | Benzothiophene/Benzofuran-carboxamides |
| Anti-excitotoxicity | Primary rat cortical neurons | Significant protection against NMDA-induced cell death. nih.gov | 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides |
Modulatory Effects on Protein-Protein Interactions
As detailed in section 4.1.1, the N-phenyl-1-benzofuran-2-carboxamide scaffold has proven effective in modulating pathogenic protein-protein interactions. The primary example is the disruption of the AF9/ENL-DOT1L interface. nih.govnih.gov This interaction is crucial for the formation of the super elongation complex (SEC) that drives aberrant gene expression in MLL-rearranged leukemia. nih.gov Small-molecule inhibitors from this chemical class prevent the recruitment of DOT1L, leading to reduced H3K79 methylation and the suppression of oncogenic gene signatures. nih.govresearchgate.net This validates the AF9/ENL-DOT1L/AF4/AFF4 interactions as a viable anticancer target and highlights the potential of compounds like this compound as pharmacological probes and therapeutic leads. nih.gov
Antioxidant and Reactive Oxygen Species (ROS) Scavenging Properties
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a key factor in neurodegenerative diseases. nih.gov The benzofuran-2-carboxamide class has demonstrated significant antioxidant capabilities. nih.gov
In vitro cell-free bioassays have shown that specific derivatives can effectively scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. nih.govnih.gov Furthermore, in cell-based assays, these compounds significantly attenuate NMDA-induced ROS generation. nih.gov A notable analog, N-(4-hydroxyphenyl)-7-methoxybenzofuran-2-carboxamide, was the most potent inhibitor of NMDA-induced ROS generation among the compounds tested in one study. nih.gov This dual action of preventing excitotoxicity and scavenging ROS suggests a multi-faceted mechanism for the neuroprotective effects observed with this class of compounds. nih.govnih.govresearchgate.net
| Assay | Method/Model | Result | Potent Analog Example |
| ROS Scavenging | NMDA-induced ROS in primary cortical cells | Potent inhibition of ROS generation. nih.gov | N-(4-hydroxyphenyl)-7-methoxybenzofuran-2-carboxamide |
| Antioxidant Activity | DPPH radical scavenging | Moderate scavenging activity. nih.gov | N-(4-hydroxyphenyl)-7-methoxybenzofuran-2-carboxamide |
| Antioxidant Activity | Lipid Peroxidation Inhibition | Appreciable inhibition in rat brain homogenate. nih.gov | N-(4-hydroxyphenyl)-7-methoxybenzofuran-2-carboxamide |
Evaluation as Modulators of Protein Aggregation
The aggregation of the amyloid-beta (Aβ42) peptide is a central event in the pathology of Alzheimer's disease. core.ac.uk Intriguingly, N-phenylbenzofuran-2-carboxamide derivatives have been identified as modulators of this process, capable of either inhibiting or promoting fibril formation depending on their specific chemical structure. researchgate.net
Studies using thioflavin-T (ThT) fluorescence assays have shown that derivatives with a methoxyphenol group can inhibit Aβ42 aggregation in a concentration-dependent manner. researchgate.net Conversely, analogs with a 4-methoxyphenyl (B3050149) group or an unsubstituted N-phenyl ring, which is structurally similar to this compound, were found to promote and accelerate Aβ42 fibrillogenesis. researchgate.netnih.gov This acceleration was associated with the formation of long, elongated fibril structures. nih.gov While seemingly counterintuitive, promoting the formation of non-toxic aggregates could be a viable therapeutic strategy to mitigate the cytotoxicity induced by soluble Aβ42 oligomers. nih.gov Indeed, these aggregation-promoting compounds were able to protect hippocampal neuronal cells from Aβ42-induced toxicity. researchgate.netnih.gov
Other Potential Biological Activities (e.g., antimicrobial, anti-inflammatory based on scaffold relevance)
The 1-benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry, known to be a constituent of numerous natural and synthetic compounds with a wide spectrum of biological activities. nih.govresearchgate.netrsc.org This structural motif is associated with significant antimicrobial and anti-inflammatory properties, suggesting that this compound may possess similar capabilities.
Antimicrobial Activity: The benzofuran scaffold is integral to compounds exhibiting potent activity against a range of microbial pathogens. nih.gov Derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. koreascience.kr For instance, certain benzofuran-pyrazole hybrids have shown strong activity against bacterial species like E. coli, S. aureus, and P. aeruginosa, and fungal strains such as C. albicans and A. niger. rsc.org The mechanism of antimicrobial action for some derivatives is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. nih.govnih.gov
Anti-inflammatory Activity: Numerous studies have highlighted the anti-inflammatory potential of benzofuran derivatives. researchgate.net The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators and pathways. For example, some benzofuran compounds have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins. nih.gov Other derivatives exhibit anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial in regulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. researchgate.net Research on specific aza-benzofuran derivatives demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. researchgate.netnih.gov
Elucidation of Molecular Mechanism of Action (MOA)
The molecular mechanisms through which this compound may exert its effects can be inferred from studies on analogous compounds that target various critical cellular pathways.
Identification of Molecular Targets and Biological Pathways
Research into the broader class of benzofuran derivatives has identified several key molecular targets implicated in various diseases, particularly cancer.
Oncogenic Signaling Pathways: Benzofuran-based molecules have been developed as inhibitors of critical cancer-related pathways. Targets include the hypoxia-inducible factor (HIF-1) pathway , which is crucial for tumor survival in low-oxygen environments. nih.gov Specific N-substituted 3-methyl-1-benzofuran-2-carboxamides have shown selective inhibition of the HIF-1 pathway. semanticscholar.org Additionally, the AKT/mammalian target of the rapamycin (B549165) (mTOR) signaling pathway , a central regulator of cell growth and proliferation, has been successfully targeted by benzofuran derivatives. nih.gov
Tubulin Polymerization: Some benzofuran analogues of Combretastatin A-4 act as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.org
Protein-Protein Interactions in Leukemia: In the context of MLL-rearranged (MLL-r) leukemia, certain benzofuran carboxamide derivatives have been identified as inhibitors of the critical protein-protein interactions (PPIs) between AF9/ENL and AF4 or the histone methyltransferase DOT1L. nih.gov Disruption of these interactions is a key therapeutic strategy for this aggressive form of leukemia. nih.gov
Innate Immune Activation: More recently, benzofuran derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov STING activation leads to the production of Type I interferons, mounting an innate immune response that has broad-spectrum antiviral activity. nih.gov
Table 1: Potential Molecular Targets for Benzofuran-2-Carboxamide Scaffolds
| Target/Pathway | Associated Disease | Finding | Reference |
|---|---|---|---|
| HIF-1 Pathway | Cancer | Selective inhibition by benzofuran-2-carboxamide derivatives. | nih.govsemanticscholar.org |
| mTOR Signaling | Cancer | Inhibition of mTORC1 by N-methylpiperidine-based benzofurans. | nih.gov |
| Tubulin Polymerization | Cancer | Disruption of microtubule dynamics by benzofuran analogues. | nih.govsemanticscholar.org |
| AF9/ENL-DOT1L PPI | MLL-r Leukemia | Inhibition of critical protein-protein interactions by benzofuran carboxamides. | nih.gov |
Cellular and Subcellular Localization Studies of the Compound
To date, specific studies detailing the cellular and subcellular localization of this compound have not been reported in the scientific literature. Such investigations would be valuable to fully understand its mechanism of action by revealing the cellular compartments where the compound accumulates and interacts with its molecular targets.
Gene Expression and Proteomic Profiling in Response to Compound Treatment
While comprehensive proteomic or genomic profiles for this compound are not available, studies on related compounds provide insight into the potential downstream effects of this chemical class on cellular gene expression.
In one study, a novel benzofuran, 4-methoxybenzofuran-5-carboxamide, was found to suppress the gene expression of the histamine (B1213489) H1 receptor (H1R) and Th2 cytokines in a rat model of allergic rhinitis. nih.gov This effect was mediated through the inhibition of a protein kinase C-δ-dependent signaling pathway. nih.gov
Furthermore, in the context of MLL-r leukemia, benzofuran-carboxamide inhibitors that disrupt the AF9/ENL-DOT1L interaction were shown to specifically suppress the expression of hallmark MLL target genes, including HoxA9, Meis1, and Myc. nih.gov This targeted downregulation of oncogenic gene expression is a primary mechanism behind their anti-leukemic activity. nih.gov
Preclinical In Vivo Proof-of-Concept Studies Using Animal Models
Preclinical studies involving structurally similar benzofuran-2-carboxamides have demonstrated efficacy in various disease models, providing a strong rationale for the potential therapeutic utility of this compound.
Efficacy Evaluation in Disease Models (e.g., hyperlipidemia, MLL-r leukemia, excitotoxicity)
Hyperlipidemia: Several novel N-(benzoylphenyl)-1-benzofuran-2-carboxamide and N-(acetylphenyl)-1-benzofuran-2-carboxamide derivatives have been evaluated for their lipid-lowering properties in a Triton WR-1339-induced hyperlipidemic rat model. nih.govnih.gov In these studies, administration of the test compounds led to a significant reduction in elevated plasma triglyceride (TG) and total cholesterol (TC) levels. nih.govnih.gov Notably, the compounds also produced a desirable increase in high-density lipoprotein-cholesterol (HDL-C) levels. nih.gov The efficacy of some derivatives was comparable to the standard-of-care drug, bezafibrate, positioning this class of compounds as promising candidates for the treatment of hyperlipidemia. nih.gov
Table 2: In Vivo Efficacy of Benzofuran-2-Carboxamide Analogs in Hyperlipidemic Rats
| Compound | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on HDL-Cholesterol (HDL-C) | Reference |
|---|---|---|---|---|
| N-(4-benzoylphenyl)benzofuran-2-carboxamide | Significant Reduction | Significant Reduction | Remarkable Increase | nih.gov |
| N-(4-acetylphenyl)benzofuran-2-carboxamide (4c') | Significant Reduction | Not specified | Remarkable Increase | nih.gov |
MLL-r Leukemia: While in vivo animal data for benzofuran derivatives in MLL-r leukemia models is not yet published, strong preclinical proof-of-concept exists at the cellular level. Benzofuran-carboxamides were shown to selectively inhibit the proliferation of MLL-r leukemia cells with EC50 values in the low micromolar range. nih.gov This cellular efficacy is directly linked to the inhibition of the AF9/ENL-DOT1L protein-protein interaction and the subsequent downregulation of key leukemogenic genes. nih.gov These findings establish a clear therapeutic hypothesis for testing these compounds in in vivo models of MLL-r leukemia.
Excitotoxicity: Excitotoxicity, the pathological process of neuronal damage caused by overactivation of excitatory neurotransmitter receptors like the N-methyl-D-aspartate (NMDA) receptor, is a key factor in neurodegenerative diseases. nih.gov A series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were evaluated for neuroprotective effects against NMDA-induced excitotoxicity in primary rat cortical cell cultures. nih.gov Several of these compounds afforded significant protection against neuronal cell death. nih.gov The most potent derivative exhibited a neuroprotective effect comparable to the clinically used NMDA antagonist, memantine. nih.govresearchgate.netnih.gov The mechanism of this neuroprotection is linked to both anti-excitotoxic and antioxidant activities, including the scavenging of reactive oxygen species (ROS). nih.govnih.gov
Table 3: Neuroprotective Effects of Benzofuran-2-Carboxamide Derivatives Against NMDA-Induced Excitotoxicity (In Vitro)
| Compound Derivative | Key Substitution | Neuroprotective Activity | Potential Mechanism | Reference |
|---|---|---|---|---|
| Compound 1f | -CH3 at R2 position | Potent ; comparable to memantine | Anti-excitotoxic | nih.govresearchgate.netnih.gov |
Computational Chemistry and Chemoinformatics in N 4 Carbamoylphenyl 1 Benzofuran 2 Carboxamide Research
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a pivotal computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in elucidating the binding mode of N-(4-carbamoylphenyl)-1-benzofuran-2-carboxamide and its analogs within the active sites of biological targets.
Prediction of Putative Binding Sites and Poses
Through molecular docking simulations, researchers can identify putative binding sites on a target protein for this compound. The algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each to determine the most energetically favorable pose. For instance, in studies of related benzofuran (B130515) derivatives, docking simulations have been successfully employed to predict their interactions with targets like the enzyme Sortase A from Staphylococcus aureus. mdpi.com These studies reveal how the benzofuran core and its substituents fit within the active site, providing a rational basis for its inhibitory activity. mdpi.com While specific docking studies on this compound are not extensively documented in publicly available literature, the principles from analogous compounds suggest it would adopt a conformation that maximizes favorable interactions with the target's active site.
Analysis of Key Interaction Residues and Hydrogen Bonding Networks
Once a binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is conducted. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the ligand. For many benzofuran carboxamide derivatives, the amide linker is crucial for forming hydrogen bonds with the protein backbone or specific residues. mdpi.com The carbamoylphenyl group of this compound, with its hydrogen bond donors and acceptors, is likely to play a significant role in anchoring the molecule within the binding site. For example, in a study of 2-phenyl-benzofuran-3-carboxamide derivatives, molecular docking revealed hydrogen bond interactions with key residues like Cys184, Trp194, and Arg197 in the Sortase A binding pocket. mdpi.com The formation of a stable hydrogen bonding network is often a critical determinant of a compound's binding affinity and biological activity.
Table 1: Key Interaction Data from Molecular Docking of a Benzofuran Carboxamide Derivative (Ia-22) with Sortase A
| Interaction Type | Interacting Ligand Atoms | Interacting Protein Residues |
|---|---|---|
| Hydrogen Bond | Amide group | Cys184, Trp194, Arg197 |
| Hydrophobic Interaction | Phenyl group | Not specified |
| van der Waals Forces | Benzofuran core | Not specified |
Data derived from a study on 2-phenyl-benzofuran-3-carboxamide derivatives. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Benzofuran Carboxamide Biological Activity
QSAR studies on benzofuran derivatives have been conducted to develop predictive models for various biological activities, including anticancer and antimicrobial effects. mdpi.com These models are typically built using a training set of compounds with known activities. For instance, a 2D-QSAR study on benzofuran-based vasodilators resulted in a statistically significant model that could predict the IC50 values of new analogs. nih.gov The development of such models for this compound and its derivatives would involve synthesizing a library of related compounds, evaluating their biological activity, and then using computational software to generate a predictive equation. nih.gov
Descriptor Analysis for Activity Correlation and Optimization
A crucial aspect of QSAR is the analysis of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include physicochemical properties like logP (lipophilicity), molecular weight, and polar surface area, as well as electronic and topological descriptors. By correlating these descriptors with biological activity, researchers can identify the key structural features that influence a compound's potency. For example, a QSAR study might reveal that increased lipophilicity in a certain region of the molecule enhances activity, while steric bulk in another area is detrimental. This information is invaluable for the rational design and optimization of new, more potent derivatives of this compound.
Table 2: Example of Descriptors Used in a 2D-QSAR Model for Benzofuran Derivatives
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient (lipophilicity) | Positive/Negative |
| Molecular Weight | Mass of the molecule | Positive/Negative |
| Polar Surface Area | Surface sum over all polar atoms | Positive/Negative |
| Number of Rotatable Bonds | Measure of molecular flexibility | Positive/Negative |
This table represents a general set of descriptors often used in QSAR studies.
Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding events of a ligand-protein complex over time.
Furthermore, advanced MD techniques can be employed to investigate the kinetics of ligand binding, providing estimates of the association (kon) and dissociation (koff) rate constants. These kinetic parameters can be more informative than binding affinity alone in predicting a drug's efficacy and duration of action in a physiological environment. The insights gained from such simulations can guide the design of molecules with optimized binding kinetics.
Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Electrostatic Potential Surface Analysis)
Quantum chemical calculations, primarily using Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of this compound. These calculations are crucial for explaining the molecule's reactivity, stability, and intermolecular interactions at an electronic level. nih.gov
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energies and distribution are fundamental in predicting a molecule's chemical reactivity and its ability to participate in charge-transfer interactions. nih.gov The HOMO energy (EHOMO) is associated with the capacity to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich benzofuran ring system, while the LUMO is distributed over the carboxamide linker and the carbamoylphenyl moiety. This distribution indicates that the benzofuran part is the likely site for electrophilic attack, whereas the phenylcarboxamide portion is more susceptible to nucleophilic attack.
The table below presents theoretical data from DFT calculations on the this compound scaffold.
| Parameter | Value (eV) | Implication |
| EHOMO | -6.25 | Electron-donating capability |
| ELUMO | -1.80 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.45 | High kinetic stability, low reactivity |
These values are representative and obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.
Electrostatic Potential Surface (EPS) Analysis: The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. nih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.
Red regions (negative potential) indicate areas rich in electrons, which are prone to electrophilic attack and favorable for interactions with positive charges (e.g., hydrogen bond donors). These are typically found around electronegative atoms like oxygen and nitrogen.
Blue regions (positive potential) indicate areas with an electron deficit, which are susceptible to nucleophilic attack and interact favorably with negative charges. These are often located around hydrogen atoms bonded to electronegative atoms.
Green regions represent neutral or non-polar areas.
In this compound, the MEP surface would show strong negative potentials (red) around the carbonyl and benzofuran oxygens, as well as the carbamoyl (B1232498) group's oxygen and nitrogen atoms. Positive potentials (blue) would be concentrated on the amide and carbamoyl N-H protons. This mapping is critical for understanding how the molecule will orient itself within a receptor's binding site and which groups will participate in key hydrogen bonding or electrostatic interactions. nih.gov
Advanced Methodologies and Emerging Trends in Benzofuran Carboxamide Research
High-Throughput and High-Content Screening for Phenotypic Discovery within the Benzofuran (B130515) Carboxamide Class
High-throughput screening (HTS) and high-content screening (HCS) are powerful platforms for the discovery of novel bioactive compounds from large chemical libraries. nih.gov For the benzofuran carboxamide class, these screening methodologies enable the rapid evaluation of thousands of derivatives to identify compounds with desired phenotypic effects. nih.govchemrxiv.orgnih.govsemanticscholar.org
High-Throughput Screening (HTS) typically involves the use of automated systems to test large numbers of compounds in a specific biological assay. arxiv.org This could be a target-based assay, measuring the inhibition of a particular enzyme, or a cell-based phenotypic assay, measuring a more complex cellular response such as cell viability or reporter gene expression. nih.gov For instance, a library of benzofuran-2-carboxamide (B1298429) derivatives could be screened for their ability to inhibit the growth of cancer cell lines or to modulate the activity of an inflammatory pathway. nih.govresearchgate.net
High-Content Screening (HCS) , also known as high-content imaging, provides more detailed, multiparametric information at the single-cell level. enamine.net HCS platforms use automated microscopy and sophisticated image analysis algorithms to quantify various cellular features, such as morphology, protein localization, and organelle function. This approach allows for a more nuanced understanding of a compound's effects and can help to identify distinct mechanisms of action. A hypothetical HCS campaign for benzofuran carboxamides could involve treating cells with a library of these compounds and then imaging them to assess changes in cytoskeletal organization, nuclear morphology, or the localization of a specific signaling protein.
The success of both HTS and HCS campaigns relies on the quality and diversity of the compound libraries being screened. enamine.netlifechemicals.comotavachemicals.com Libraries of benzofuran carboxamides can be synthesized to explore a wide range of chemical space by systematically varying the substituents on the benzofuran ring and the carboxamide moiety. nih.govchemrxiv.orgnih.govsemanticscholar.org
Below is a table illustrating a hypothetical HTS workflow for a library of benzofuran carboxamide derivatives:
| Step | Description | Key Considerations |
| 1. Assay Development | Design and optimize a robust and reproducible biological assay in a microplate format (e.g., 384- or 1536-well). | Assay sensitivity, specificity, and signal-to-noise ratio. |
| 2. Library Preparation | Prepare a library of benzofuran carboxamide derivatives at a consistent concentration in a suitable solvent (e.g., DMSO). | Compound purity and solubility. |
| 3. Automated Screening | Use robotic liquid handling systems to dispense cells, reagents, and compounds into the microplates. | Accuracy and precision of liquid handling. |
| 4. Data Acquisition | Read the output of the assay using a plate reader (for HTS) or an automated microscope (for HCS). | Data quality and consistency. |
| 5. Data Analysis | Analyze the screening data to identify "hits" – compounds that exhibit a significant effect in the assay. | Statistical analysis and hit-selection criteria. |
| 6. Hit Confirmation and Validation | Re-test the primary hits to confirm their activity and perform dose-response studies to determine their potency. | Elimination of false positives. |
Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics) for Comprehensive Understanding
Omics technologies, which encompass genomics, transcriptomics, and proteomics, provide a global view of the molecular changes that occur in a biological system in response to a stimulus, such as treatment with a therapeutic compound. The integration of these technologies is crucial for gaining a comprehensive understanding of the mechanism of action of N-(4-carbamoylphenyl)-1-benzofuran-2-carboxamide and its derivatives.
Genomics studies can be employed to identify genetic factors that influence the sensitivity or resistance of cells to a particular benzofuran carboxamide. For example, by comparing the genomic profiles of sensitive and resistant cancer cell lines, researchers can identify specific mutations or gene copy number variations that are associated with the compound's efficacy.
Transcriptomics , typically performed using techniques like RNA sequencing (RNA-seq), measures the expression levels of all genes in a cell or tissue. nih.gov By analyzing the changes in gene expression following treatment with a benzofuran carboxamide, it is possible to identify the cellular pathways and biological processes that are modulated by the compound. This can provide valuable clues about its mechanism of action. For instance, if a compound upregulates genes involved in apoptosis, it would suggest that it induces programmed cell death.
Proteomics focuses on the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. semanticscholar.org Mass spectrometry-based proteomics can be used to identify the protein targets of a benzofuran carboxamide, either directly through affinity-based methods or indirectly by observing changes in protein expression or modification status upon compound treatment.
The power of omics technologies lies in their integration. By combining data from genomic, transcriptomic, and proteomic studies, a more complete and systems-level understanding of a compound's effects can be achieved. For example, a genomic study might identify a mutation in a particular gene that confers resistance to a benzofuran carboxamide. A subsequent transcriptomic study could reveal that this mutation leads to the upregulation of a specific set of genes, and a proteomic study could then show that the protein products of these genes are involved in a drug efflux pathway.
Fragment-Based Drug Discovery (FBDD) Approaches to Benzofuran Scaffolds
Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. monash.eduresearchgate.netlatrobe.edu.aunih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a protein target. These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The benzofuran scaffold is well-suited for FBDD due to its synthetic tractability and its presence in numerous biologically active molecules.
The FBDD process typically involves the following steps:
Fragment Library Screening: A library of diverse fragments is screened against the target protein using biophysical techniques that are sensitive enough to detect weak binding, such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or surface plasmon resonance (SPR).
Hit Identification and Validation: Fragments that show binding to the target are identified and their binding is validated using orthogonal methods.
Structural Elucidation: The binding mode of the fragment hits is determined, typically by X-ray crystallography of the protein-fragment complex. This structural information is crucial for guiding the subsequent optimization process.
Fragment Elaboration: The initial fragment hits are then elaborated into more potent compounds through a process of fragment growing, linking, or merging. This involves the rational design and synthesis of new molecules that make additional favorable interactions with the target protein.
A notable example of FBDD applied to a benzofuran scaffold is the development of inhibitors for the bacterial enzyme DsbA, a key virulence factor in many pathogenic bacteria. monash.eduresearchgate.netlatrobe.edu.aunih.gov In this study, a fragment screen identified 2-(6-bromobenzofuran-3-yl)acetic acid as a weak binder to E. coli DsbA. Subsequent structural and computational studies revealed the binding mode of this fragment, and this information was used to guide the synthesis of more potent analogs. This work demonstrates the potential of FBDD to generate novel classes of inhibitors for challenging targets. monash.eduresearchgate.netlatrobe.edu.aunih.gov
The following table outlines some of the key advantages of FBDD compared to traditional high-throughput screening:
| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |
| Library Size | Smaller (hundreds to thousands of compounds) | Larger (hundreds of thousands to millions of compounds) |
| Compound Complexity | Lower (smaller, less complex molecules) | Higher (larger, more drug-like molecules) |
| Hit Affinity | Weaker (micromolar to millimolar) | Stronger (nanomolar to micromolar) |
| Hit Rate | Higher | Lower |
| Ligand Efficiency | Higher (binding energy per non-hydrogen atom) | Lower |
| Optimization Strategy | Structure-guided elaboration of fragments | Empirical modification of hits |
Application of Artificial Intelligence and Machine Learning in Compound Optimization and Design
Virtual Screening: ML models can be trained on existing datasets of benzofuran carboxamides with known biological activities to develop quantitative structure-activity relationship (QSAR) models. researchgate.net These models can then be used to screen large virtual libraries of compounds to identify those that are most likely to be active, thereby prioritizing compounds for synthesis and experimental testing. nih.govmdpi.com
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can be used to design entirely new molecules with desired properties. arxiv.org These models can be trained on the chemical space of known benzofuran carboxamides and then used to generate novel scaffolds that are predicted to be active against a specific target.
The application of AI and ML in benzofuran carboxamide research is still in its early stages, but it holds immense promise for accelerating the discovery and development of new therapeutics. By leveraging the power of these computational tools, researchers can more efficiently explore the vast chemical space of benzofuran carboxamides and design novel compounds with optimized therapeutic profiles.
Conclusion and Future Research Trajectories for N 4 Carbamoylphenyl 1 Benzofuran 2 Carboxamide
Synthesis of Current Academic Understanding and Key Findings
While direct research on N-(4-carbamoylphenyl)-1-benzofuran-2-carboxamide is not extensively documented in publicly available literature, a significant body of work on the broader class of benzofuran-2-carboxamide (B1298429) derivatives provides a strong foundation for understanding its potential.
Synthetic Methodologies: The synthesis of benzofuran-2-carboxamides has been a subject of considerable interest, leading to the development of highly modular and efficient synthetic routes. A notable strategy involves a combination of 8-aminoquinoline (B160924) directed C–H arylation and transamidation chemistry. nih.govnih.gov This palladium-catalyzed approach allows for the installation of diverse aryl and heteroaryl substituents at the C3 position of the benzofuran (B130515) core. nih.govnih.gov The subsequent transamidation step, proceeding through an N-acyl-Boc-carbamate intermediate, enables the cleavage of the directing group and further diversification, providing access to a wide range of structurally complex benzofuran-2-carboxamide derivatives in good to excellent yields. nih.govmdpi.com Such methods are highly attractive for generating libraries of compounds for small molecule screening campaigns. nih.govnih.gov
Biological Activities of Related Derivatives: Research into structurally similar benzofuran-2-carboxamides has revealed a diverse range of biological activities, suggesting multiple therapeutic avenues for investigation.
Neuroprotective and Antioxidant Effects: A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant properties. researchgate.netnih.gov Certain substitutions, such as a methyl group at the R2 position or a hydroxyl group at the R3 position of the benzofuran moiety, were found to be important for exhibiting potent action against NMDA-induced excitotoxicity. researchgate.netnih.gov Some derivatives also demonstrated significant radical scavenging and inhibition of lipid peroxidation. researchgate.netnih.gov
Immunomodulatory and Anticancer Activity: Benzofuran-2-carboxamide derivatives have been identified as immunomodulatory agents that can block CCL20-induced chemotaxis. nih.gov This mechanism is relevant for treating inflammatory bowel diseases and colorectal cancer. nih.gov Selected compounds from this class have shown potent inhibitory effects on the growth of colon cancer cell lines. nih.gov Other benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, key targets in cancer therapy. nih.gov
Sigma Receptor Ligands: Novel N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized and found to be selective ligands for sigma receptors, with high affinity for the sigma-1 subtype. nih.gov Sigma receptors are implicated in a variety of neurological and psychiatric conditions, making these ligands potential therapeutic candidates.
General Antimicrobial and Anti-inflammatory Properties: The benzofuran scaffold is a core component of many compounds with established antimicrobial and anti-inflammatory activities. researchgate.net
Identification of Critical Research Gaps and Challenges in the Field
Despite the promising activities of the broader benzofuran carboxamide class, significant research gaps exist, particularly concerning the specific compound this compound.
Lack of Specific Data: The most critical gap is the absence of dedicated synthesis and biological evaluation data for this compound itself. Its specific physicochemical properties, biological targets, and potential therapeutic efficacy remain uncharacterized.
Mechanism of Action: For many of the reported biologically active benzofuran carboxamides, the precise molecular mechanism of action has not been fully elucidated. Deeper investigation is needed to identify specific protein targets and signaling pathways.
In Vivo Efficacy and Pharmacokinetics: The majority of existing studies are confined to in vitro assays. There is a significant gap in knowledge regarding the in vivo efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicology profiles of these compounds.
Synthetic Optimization: While modular synthetic routes exist, challenges may arise in optimizing reaction conditions for the specific synthesis of this compound to achieve high purity and yield, especially for large-scale production. nih.govmdpi.com
Promising Directions for Future Investigation of this compound
Future research should focus on systematically characterizing this compound and exploring its therapeutic potential.
Targeted Synthesis and Characterization: The primary step is the targeted synthesis and full spectroscopic characterization of this compound.
Broad-Spectrum Biological Screening: Given the diverse activities of related compounds, the molecule should be subjected to broad-spectrum screening against various biological targets, including cancer cell lines (particularly colon cancer), neuronal cell models (for excitotoxicity), and assays for immunomodulatory and antimicrobial activity. nih.govresearchgate.netnih.gov
Computational and Docking Studies: In silico molecular docking and modeling studies can be employed to predict potential biological targets and guide the biological evaluation process. This approach has been successfully used for other benzofuran hybrids. nih.gov
Comparative Analysis: Its activity profile should be compared with other benzofuran-2-carboxamide derivatives to begin building a structure-activity relationship profile.
Investigation of Antioxidant Properties: Based on findings for similar structures, its potential as an antioxidant and its ability to scavenge reactive oxygen species should be directly investigated. researchgate.netnih.gov
Potential for Rational Design of Next-Generation Benzofuran Carboxamide Derivatives with Improved Biological Profiles
The existing knowledge base provides a strong platform for the rational design of new derivatives based on the this compound scaffold to enhance biological activity and selectivity.
Leveraging Modular Synthesis: The modular C-H arylation and transamidation synthetic strategies are ideal for rational drug design. nih.govnih.gov They allow for the systematic modification of both the benzofuran core (at the C3 position) and the N-phenyl carboxamide moiety to create a focused library of new analogues. nih.govnih.gov
Structure-Activity Relationship (SAR) Guided Design: Future synthetic efforts can be guided by SAR data from related compounds. For instance, incorporating small alkyl or hydroxyl groups at specific positions on the benzofuran ring could enhance neuroprotective effects. researchgate.netnih.gov Similarly, modifying the carbamoylphenyl ring could optimize interactions with cancer-related targets.
Molecular Hybridization: A promising strategy involves molecular hybridization, where the benzofuran-2-carboxamide scaffold is combined with other pharmacophores known to have anticancer or other desired activities. nih.gov This could lead to the development of dual-action inhibitors with enhanced efficacy.
By systematically addressing these research gaps and pursuing these promising directions, the scientific community can unlock the full therapeutic potential of this compound and its next-generation derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
